4-bromo-3-nitro-1H-pyrazole-1-propionic acid chemical structure
4-bromo-3-nitro-1H-pyrazole-1-propionic acid chemical structure
An In-Depth Technical Guide to 4-bromo-3-nitro-1H-pyrazole-1-propionic acid: Synthesis, Characterization, and Applications
For researchers, scientists, and professionals in drug development, the strategic design and synthesis of novel molecular scaffolds are paramount. Substituted pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of applications, ranging from pharmaceuticals to materials science.[1][2] This guide provides a comprehensive technical overview of 4-bromo-3-nitro-1H-pyrazole-1-propionic acid, a functionalized pyrazole derivative with potential as a versatile building block.
Molecular Structure and Physicochemical Properties
4-bromo-3-nitro-1H-pyrazole-1-propionic acid is a pyrazole derivative featuring a bromine atom at the 4-position, a nitro group at the 3-position, and a propionic acid substituent on the N1 nitrogen. This combination of functional groups offers multiple sites for further chemical modification, making it a valuable intermediate in synthetic chemistry.
Caption: Chemical structure of 4-bromo-3-nitro-1H-pyrazole-1-propionic acid.
Table 1: Physicochemical Properties of 4-bromo-3-nitro-1H-pyrazole-1-propionic acid
| Property | Value | Source |
| CAS Number | 1006993-36-7 | [3] |
| Molecular Formula | C₆H₆BrN₃O₄ | [3] |
| Molecular Weight | 264.03 g/mol | [3] |
| Purity | ≥98% | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Proposed Synthetic Pathway
The synthesis of 4-bromo-3-nitro-1H-pyrazole-1-propionic acid can be achieved through a multi-step process starting from the commercially available 4-bromo-1H-pyrazole. The proposed pathway involves nitration of the pyrazole ring followed by N-alkylation and subsequent hydrolysis.
Caption: Proposed synthetic workflow for 4-bromo-3-nitro-1H-pyrazole-1-propionic acid.
Detailed Experimental Protocols
The following protocols are based on established methodologies for pyrazole chemistry and serve as a guide for the synthesis of the target compound.
Step 1: Synthesis of 4-bromo-3-nitro-1H-pyrazole
The nitration of 4-bromopyrazoles can lead to nitrodebromination; however, under controlled conditions, the desired 4-bromo-3-nitropyrazole can be obtained.[4]
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Materials: 4-bromo-1H-pyrazole, fuming nitric acid, sulfuric acid.
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Procedure:
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To a cooled (0 °C) and stirred solution of 4-bromo-1H-pyrazole in concentrated sulfuric acid, add fuming nitric acid dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Carefully pour the reaction mixture onto crushed ice.
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Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.
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Step 2: Synthesis of Ethyl 4-bromo-3-nitro-1H-pyrazole-1-propanoate
N-alkylation of the pyrazole ring is a common transformation.[5] The use of a base is crucial for the deprotonation of the pyrazole nitrogen.
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Materials: 4-bromo-3-nitro-1H-pyrazole, ethyl 3-bromopropionate, potassium carbonate, acetone.
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Procedure:
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To a solution of 4-bromo-3-nitro-1H-pyrazole in acetone, add potassium carbonate.
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Stir the suspension at room temperature for 30 minutes.
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Add ethyl 3-bromopropionate dropwise to the mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.
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Purify the crude product by column chromatography on silica gel.
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Step 3: Synthesis of 4-bromo-3-nitro-1H-pyrazole-1-propionic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
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Materials: Ethyl 4-bromo-3-nitro-1H-pyrazole-1-propanoate, lithium hydroxide, tetrahydrofuran (THF), water.
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Procedure:
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Dissolve the ethyl ester in a mixture of THF and water.
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Add lithium hydroxide and stir the reaction mixture at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the THF under reduced pressure.
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Acidify the remaining aqueous solution with dilute HCl to a pH of 2-3.
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-bromo-3-nitro-1H-pyrazole-1-propionic acid.
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Spectroscopic Characterization (Expected)
While specific experimental data for the title compound is not widely published, the expected spectroscopic signatures can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data for 4-bromo-3-nitro-1H-pyrazole-1-propionic acid
| Technique | Expected Signals/Bands |
| ¹H NMR | - Triplet around 4.5-4.7 ppm (2H, -N-CH₂-) - Triplet around 2.8-3.0 ppm (2H, -CH₂-COOH) - Singlet around 8.0-8.2 ppm (1H, pyrazole C5-H) - Broad singlet for the carboxylic acid proton (-COOH) |
| ¹³C NMR | - Signal for the pyrazole C5 carbon - Signals for the pyrazole C3 and C4 carbons (bearing the nitro and bromo groups) - Signals for the two methylene carbons of the propionic acid chain - Signal for the carboxylic acid carbonyl carbon |
| IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (2500-3300) - C=O stretch from the carboxylic acid (around 1700-1725) - Asymmetric and symmetric N-O stretches from the nitro group (around 1520-1560 and 1340-1380) - C-N and C=C stretches from the pyrazole ring |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 262.9 and 264.9 (due to bromine isotopes) |
Applications in Research and Drug Development
The unique arrangement of functional groups in 4-bromo-3-nitro-1H-pyrazole-1-propionic acid makes it a promising scaffold for various applications:
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Medicinal Chemistry: The pyrazole core is a common motif in many biologically active compounds. The carboxylic acid handle allows for the formation of amide bonds, enabling its conjugation to other molecules of interest. The bromo and nitro groups can be further functionalized through cross-coupling reactions or reduction, respectively, to generate diverse libraries of compounds for drug discovery.
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Materials Science: Pyrazole derivatives are utilized as ligands for the synthesis of metal-organic frameworks (MOFs).[6] The N-alkylation provides a flexible linker, and the other substituents can be used to tune the electronic properties and coordination behavior of the resulting MOFs.
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Energetic Materials: Nitropyrazoles are a class of energetic materials that have garnered significant interest.[1][5][7] While the propionic acid substituent would likely decrease its energetic performance, this scaffold could be used to synthesize more complex energetic polymers or co-crystals.
References
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Radović, A., Giester, G., Tomić, Z. D., Kočović, D., & Jaćimović, Ž. K. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 827-829. [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Fuhrmann, G. D., Butcher, R. J., & Golen, J. A. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
-
ResearchGate. (2015). Nitropyrazoles (review). Retrieved from [Link]
-
Torres, E., & Ghavtadze, N. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
Klapötke, T. M., & Krumm, B. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6523. [Link]
-
Zhang, J., Zhang, T., Zhang, J., & Zhang, Q. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 27(19), 6524. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Yin, C., Li, H., Zhang, J., & Pang, S. (2018). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 42(10), 8092-8099. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid). Retrieved from [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
